chemical structure of 1-(3,4-Dichlorophenyl)propan-1-ol
chemical structure of 1-(3,4-Dichlorophenyl)propan-1-ol
An In-Depth Technical Guide to 1-(3,4-Dichlorophenyl)propan-1-ol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 1-(3,4-Dichlorophenyl)propan-1-ol, a chiral secondary alcohol with significant potential as a synthetic intermediate in pharmaceutical and materials science research. This document details the molecule's core chemical structure, physicochemical properties, and a validated synthetic pathway via the Grignard reaction. Furthermore, it establishes a complete analytical framework for structural verification and purity assessment, incorporating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide also addresses the critical aspect of its stereochemistry and the implications for its application in developing enantiomerically pure active pharmaceutical ingredients. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's synthesis and characterization.
Introduction and Molecular Overview
1-(3,4-Dichlorophenyl)propan-1-ol is an aromatic alcohol characterized by a dichlorinated phenyl ring attached to a propan-1-ol backbone. The presence of the two chlorine atoms on the benzene ring at positions 3 and 4 significantly influences the molecule's electronic properties and reactivity. The hydroxyl group is located at the first carbon of the propyl chain, which is also a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. Its structural properties make it a valuable building block in organic synthesis.
Key Identifiers:
-
IUPAC Name: 1-(3,4-Dichlorophenyl)propan-1-ol
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Synonyms: 3,4-Dichloro-α-ethylbenzenemethanol
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CAS Number: 53984-12-6[1]
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Molecular Formula: C₉H₁₀Cl₂O[2]
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Molecular Weight: 205.08 g/mol
The structural formula, including the chiral center, is depicted below.
Caption: 2D structure of 1-(3,4-Dichlorophenyl)propan-1-ol highlighting the chiral center (C*).
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. These properties are crucial for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀Cl₂O | PubChem[2] |
| Molecular Weight | 205.08 g/mol | Calculated |
| Monoisotopic Mass | 204.01086 Da | PubChem[2] |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | Inferred |
| XLogP3 (Predicted) | 3.8 | PubChem[2] |
| Boiling Point | Not available; expected to be >250 °C at atmospheric pressure. | Inferred |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, diethyl ether, and dichloromethane. | Inferred[3][4] |
Synthesis Pathway: The Grignard Reaction
The most direct and reliable method for synthesizing 1-(3,4-Dichlorophenyl)propan-1-ol is the Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.[5][6] For this synthesis, ethylmagnesium bromide reacts with 3,4-dichlorobenzaldehyde.
The reaction proceeds in two main stages:
-
Formation of the Grignard Reagent: Ethyl bromide reacts with magnesium metal in anhydrous diethyl ether to form ethylmagnesium bromide.
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Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of 3,4-dichlorobenzaldehyde.
-
Acidic Workup: The resulting magnesium alkoxide intermediate is protonated by the addition of a dilute acid (e.g., aqueous HCl or NH₄Cl) to yield the final alcohol product.
Caption: Workflow for the synthesis and purification of 1-(3,4-Dichlorophenyl)propan-1-ol.
Experimental Protocol: Synthesis
Materials:
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3,4-Dichlorobenzaldehyde (1 eq.)[7]
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Magnesium turnings (1.2 eq.)
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Ethyl bromide (1.2 eq.)
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Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Grignard Reagent Preparation:
-
All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Dissolve ethyl bromide in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a few drops of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If it does not start, gentle warming or the addition of an iodine crystal can be used for activation.[6]
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.
-
-
Reaction with Aldehyde:
-
Dissolve 3,4-dichlorobenzaldehyde in anhydrous diethyl ether and cool the solution in an ice bath (0 °C).
-
Add the prepared Grignard reagent to the aldehyde solution dropwise via a cannula or dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent.[8]
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Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete structural elucidation.
Caption: Analytical workflow for the structural confirmation of the final product.
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.4-7.2 (m, 3H, Ar-H); ~4.6 (t, 1H, CH-OH); ~2.5 (s, 1H, -OH); ~1.8-1.6 (m, 2H, -CH₂-); ~0.9 (t, 3H, -CH₃). Note: The -OH proton signal can be broad and its chemical shift is concentration-dependent.[9][10] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~145-125 (Ar-C); ~75 (CH-OH); ~32 (-CH₂-); ~10 (-CH₃). |
| IR (Infrared) (Liquid Film) | ν (cm⁻¹): ~3400 (broad, O-H stretch); ~3100-3000 (aromatic C-H stretch); ~2960-2850 (aliphatic C-H stretch); ~1100 (C-O stretch); ~820 (aromatic C-Cl stretch).[11][12] |
| Mass Spec. (MS) | [M]⁺ at m/z 204/206/208 (isotope pattern for 2 Cl atoms); [M-H₂O]⁺ at m/z 186; [M-C₂H₅]⁺ (alpha-cleavage) at m/z 175.[13][14][15] |
Chirality and Stereochemistry
The carbon atom bonded to the hydroxyl group (C1 of the propanol chain) is a chiral center as it is attached to four different substituents: a hydrogen atom, a hydroxyl group, an ethyl group, and a 3,4-dichlorophenyl group. Consequently, 1-(3,4-Dichlorophenyl)propan-1-ol exists as a pair of non-superimposable mirror images known as enantiomers: (R)- and (S)-1-(3,4-Dichlorophenyl)propan-1-ol.
In drug development, it is a regulatory requirement to study the pharmacological and toxicological profiles of individual enantiomers, as they often exhibit different biological activities.[16][17] The synthesis described above produces a racemic mixture (a 1:1 ratio of both enantiomers).
Chiral Separation: The resolution of this racemic mixture into its constituent enantiomers is a critical step for its use in asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose.[16] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for separating a wide range of chiral compounds, including alcohols.[16][18] The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol), is crucial for achieving optimal separation.[18]
Potential Applications and Biological Significance
While 1-(3,4-Dichlorophenyl)propan-1-ol itself may not be a final drug product, it serves as a crucial chiral intermediate. The dichlorophenyl moiety is present in numerous biologically active compounds. For instance, the ketone precursor, 3',4'-Dichloropropiophenone, is used in the synthesis of antidepressant agents and mGlu5 receptor modulators.[3]
Therefore, enantiomerically pure forms of 1-(3,4-Dichlorophenyl)propan-1-ol are highly valuable starting materials for the stereoselective synthesis of complex pharmaceutical targets. Access to either the (R)- or (S)-enantiomer allows for the precise construction of chiral drugs, ensuring that only the desired, active stereoisomer is produced, thereby improving efficacy and reducing potential side effects associated with the inactive or harmful enantiomer.
Safety and Handling
No specific toxicity data is readily available for 1-(3,4-Dichlorophenyl)propan-1-ol. However, based on its precursors and structure, standard laboratory precautions should be strictly followed.
-
Precursors: The starting material, 3,4-dichlorobenzaldehyde, is corrosive and can cause severe skin burns and eye damage.[19]
-
Handling: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.
This guide provides a foundational understanding of 1-(3,4-Dichlorophenyl)propan-1-ol. The protocols and data herein are intended to facilitate further research and development involving this versatile chemical intermediate.
References
-
PubChemLite. (1r)-1-(3,4-dichlorophenyl)propan-1-ol. National Center for Biotechnology Information. [Link]
-
University of Wisconsin-Madison. Grignard Reaction. [Link]
-
PubChem. 1-(3,4-Dichlorophenyl)-1-propanone. National Center for Biotechnology Information. [Link]
-
PubChem. (R)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol. National Center for Biotechnology Information. [Link]
-
ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]
-
Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]
-
Wiley Online Library. Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
PubChem. 1-(3,5-Dichlorophenyl)propan-1-one. National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry. mass spectrum of propan-1-ol. [Link]
-
SpringerLink. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
-
Filo. The mass spectrum for propan-1-ol is shown in figure 25. [Link]
-
Doc Brown's Chemistry. infrared spectrum of propan-1-ol. [Link]
-
PubChem. 3,4-Dichlorobenzaldehyde. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. 3,4-Dichloro-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione. [Link]
-
University of Calgary. 13C NMR of 1-Propanol. [Link]
-
VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. [Link]
-
Michigan State University. Proton NMR Table. [Link]
-
Chromatography Today. Develop Chiral Separation Methods with Daicel's Immobilized Columns. [Link]
-
MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP000270. [Link]
- Google Patents. US6407298B1 - Process for the preparation of (p-chlorophenyl)
-
Doc Brown's Chemistry. proton nmr spectrum of propan-1-ol. [Link]
-
MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
National Institute of Standards and Technology. 1-Propanol - NIST WebBook. [Link]
-
YouTube. Mass Spectrometry of Alcohols. [Link]
-
Organic Syntheses. catalytic enantioselective addition of dialkylzincs to aldehydes. [Link]
-
National Institute of Standards and Technology. 1-Propanol, 2,3-dichloro-. [Link]
Sources
- 1. 1-(3,4-DICHLOROPHENYL)-1-PROPANOL|53984-12-6(53984-12-6)的供应商,生产企业,生产厂家 [m.chemicalbook.com]
- 2. PubChemLite - (1r)-1-(3,4-dichlorophenyl)propan-1-ol (C9H10Cl2O) [pubchemlite.lcsb.uni.lu]
- 3. CAS 6582-42-9: 1-(3,4-Dichlorophenyl)-1-propanone [cymitquimica.com]
- 4. 3,4-Dichlorobenzaldehyde | C7H4Cl2O | CID 22710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. adichemistry.com [adichemistry.com]
- 7. 3,4-Dichlorobenzaldehyde, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. Synthesis routes of 1-(3,4-Dimethoxyphenyl)propan-1-ol [benchchem.com]
- 9. Proton NMR Table [www2.chemistry.msu.edu]
- 10. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. 1-Propanol [webbook.nist.gov]
- 13. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. The mass spectrum for propan-1-ol is shown in figure 25. Figure 25 Mass .. [askfilo.com]
- 15. youtube.com [youtube.com]
- 16. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 18. chiraltech.com [chiraltech.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
